molecular formula C9H10N2O3S B8514375 1-Methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylic acid

1-Methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylic acid

Cat. No. B8514375
M. Wt: 226.25 g/mol
InChI Key: BFDDJRIHIIUBNT-UHFFFAOYSA-N
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Patent
US06710055B2

Procedure details

To a solution of 0.90 g (3.54 mmol) of ethyl 1-methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylate in 30 mL of ethanol were added dropwise 5 mL of 2 N sodium hydroxide solution and the mixture was stirred for 2 hours at ambient temperature. Then the solvent was distilled off in vacuo, the residue was taken up in 5 mL of water and washed with 10 mL of diethylether. The aqueous phase was acidified with 6 mL of 2N hydrochloric acid, cooled to 0° C. and the precipitated crystals are filtered off. Yield: 0.50 g (63% of theory), C9H10N2O3S (226.26); Rf value: 0.21 (silica gel; methylene chloride/ethanol=9:1+a few drops of acetic acid); mass spectrum: (M)+=226.
Name
ethyl 1-methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([C:10]([O:12]CC)=[O:11])[S:9][C:5]=2[N:4]=[C:3]1[CH2:15][O:16][CH3:17].[OH-].[Na+]>C(O)C>[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[S:9][C:5]=2[N:4]=[C:3]1[CH2:15][O:16][CH3:17] |f:1.2|

Inputs

Step One
Name
ethyl 1-methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylate
Quantity
0.9 g
Type
reactant
Smiles
CN1C(=NC2=C1C=C(S2)C(=O)OCC)COC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the solvent was distilled off in vacuo
WASH
Type
WASH
Details
washed with 10 mL of diethylether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1C(=NC2=C1C=C(S2)C(=O)O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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